molecular formula C35H25NS B14592296 Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- CAS No. 61274-43-9

Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-

Cat. No.: B14592296
CAS No.: 61274-43-9
M. Wt: 491.6 g/mol
InChI Key: QCUMYWZGHWXQNM-UHFFFAOYSA-N
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Description

Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- is a complex organic compound that features a pyridine ring substituted with a thiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- typically involves the reaction of 2,6-diphenyl-4H-thiopyran-4-one with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like benzene or alcohols and may require the presence of oxygen to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and various solvents such as benzene and alcohols. The reaction conditions often involve controlled temperatures and irradiation to facilitate the desired transformations .

Major Products

The major products formed from these reactions include benzoic acid, benzoylacetic acid ester, and various substituted derivatives of the original compound .

Scientific Research Applications

Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- is unique due to its combination of a pyridine ring with a thiopyran moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61274-43-9

Molecular Formula

C35H25NS

Molecular Weight

491.6 g/mol

IUPAC Name

4-[(2,6-diphenylthiopyran-4-ylidene)methyl]-2,6-diphenylpyridine

InChI

InChI=1S/C35H25NS/c1-5-13-28(14-6-1)32-22-26(23-33(36-32)29-15-7-2-8-16-29)21-27-24-34(30-17-9-3-10-18-30)37-35(25-27)31-19-11-4-12-20-31/h1-25H

InChI Key

QCUMYWZGHWXQNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=C4C=C(SC(=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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